
Psncbam-1
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Case Study
A pivotal study characterized PSNCBAM-1's effects using a combination of yeast reporter assays and radioligand binding assays. The results indicated that this compound effectively blocked the actions of various CB1 agonists, confirming its role as an allosteric antagonist . This study suggests that this compound could provide a safer alternative to existing treatments like Rimonabant, which has been associated with adverse side effects.
Effects on Ethanol Consumption
Research has also explored the impact of this compound on ethanol consumption behaviors. A study indicated that this compound could reduce ethanol-induced reward behaviors in animal models, suggesting its potential use in treating alcohol use disorders . The compound's ability to modulate the endocannabinoid system may help alleviate cravings and withdrawal symptoms associated with alcohol dependence.
Case Study
In an experimental setup involving mice, pretreatment with this compound led to a significant reduction in ethanol self-administration compared to control groups. This finding underscores the compound's promise as a therapeutic agent for managing alcohol-related disorders .
Potential Therapeutic Applications
The modulation of the endocannabinoid system by this compound may also extend to anxiety and stress-related conditions. By selectively antagonizing the CB1 receptor, this compound could mitigate anxiety responses without the psychoactive effects typically associated with cannabinoid agonists.
Case Study
In behavioral assays assessing anxiety-like behavior in rodents, administration of this compound resulted in decreased anxiety levels as measured by elevated plus maze tests. These findings suggest that targeting CB1 receptors with allosteric modulators like this compound may offer new avenues for treating anxiety disorders without the risks of conventional cannabinoid therapies .
Summary Table of Applications
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Obesity Treatment | Hypophagic effects via CB1 modulation | Reduces food intake and body weight in rats |
Neuropharmacology | Modulation of reward pathways | Decreases ethanol self-administration |
Anxiety Disorders | Antagonism of CB1 receptors | Reduces anxiety-like behavior in rodent models |
Mecanismo De Acción
PSNCBAM-1 ejerce sus efectos uniéndose a un sitio alostérico en el receptor CB1, distinto del sitio ortostérico donde se unen los cannabinoides endógenos. Esta unión modula la actividad del receptor, reduciendo su respuesta a agonistas endógenos como la anandamida y el 2-araquidonoilglicerol. Las vías moleculares exactas involucradas incluyen la inhibición de la señalización de proteínas G y los efectos posteriores en la liberación de neurotransmisores .
Análisis Bioquímico
Biochemical Properties
Psncbam-1 interacts with the CB1 receptor, acting as a negative allosteric modulator . It is selective for CB1 over CB2 in HEK293 cells expressing the human receptors . The nature of these interactions involves the inhibition of activation of the CB1 receptor .
Cellular Effects
This compound has been shown to influence cell function by modulating the activity of the CB1 receptor . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the CB1 receptor and inhibiting its activation . This interaction can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings
Dosage Effects in Animal Models
In rodent models of alcohol use disorder, this compound has been shown to reduce ethanol self-administration in a dose-dependent manner . It did not affect the rewarding effects of ethanol .
Metabolic Pathways
Given its interaction with the CB1 receptor, it may influence endocannabinoid signaling pathways .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de PSNCBAM-1 implica la reacción de 4-cloroanilina con ácido 3-(6-(pirrolidin-1-il)piridin-2-il)benzoico para formar el derivado de urea correspondiente. La reacción suele ocurrir en condiciones suaves utilizando un reactivo de acoplamiento como el carbonildiimidazol (CDI) o la N,N'-diciclohexilcarbodiimida (DCC) en un disolvente orgánico como el diclorometano o el tetrahidrofurano .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial de this compound no están ampliamente documentados, el enfoque general implicaría la ampliación del proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, los pasos de purificación y garantizar el cumplimiento de las normas de seguridad industrial y medioambientales.
Análisis De Reacciones Químicas
Tipos de reacciones
PSNCBAM-1 principalmente experimenta reacciones de sustitución debido a la presencia del grupo cloro en el anillo de fenilo. También puede participar en enlaces de hidrógeno y otras interacciones no covalentes debido a la unidad de urea.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas o tioles, que pueden reemplazar el grupo cloro en condiciones básicas.
Enlace de hidrógeno: El grupo urea puede formar enlaces de hidrógeno con varias moléculas biológicas, influyendo en su afinidad de unión y especificidad.
Productos principales
Los productos principales de estas reacciones dependen del nucleófilo específico utilizado en las reacciones de sustitución. Por ejemplo, la reacción de this compound con una amina podría producir un derivado correspondiente sustituido con amina.
Comparación Con Compuestos Similares
Compuestos similares
ORG27569: Otro modulador alostérico negativo del receptor CB1 con efectos similares pero diferente estructura química.
ZCZ-011: Un compuesto con propiedades de modulación alostérica comparables pero un perfil farmacocinético distinto.
Singularidad
PSNCBAM-1 es único en su afinidad de unión específica y eficacia como modulador alostérico negativo del receptor CB1. Su capacidad para modular la actividad del receptor sin los efectos secundarios graves asociados con los antagonistas directos lo convierte en un candidato prometedor para el desarrollo terapéutico .
Actividad Biológica
PSNCBAM-1 is a notable compound recognized for its role as a negative allosteric modulator (NAM) of the cannabinoid receptor type 1 (CB1R). This article delves into the biological activity of this compound, highlighting its mechanisms, effects in various studies, and structure-activity relationships (SAR).
Overview of this compound
Chemical Structure:
- Chemical Name: N-(4-Chlorophenyl)-N'-[3-[6-(1-pyrrolidinyl)-2-pyridinyl]phenyl]urea
- Molecular Formula: C22H21ClN4O
- Purity: ≥99%
This compound operates primarily as a negative allosteric modulator at CB1 receptors. It has been shown to inhibit the effects of orthosteric agonists such as CP55,940 and WIN 55,212-2, with IC50 values of 45 nM and 209 nM, respectively . Unlike traditional agonists that activate receptors directly, this compound alters receptor activity by binding to an allosteric site, thereby modifying the receptor's response to its natural ligands.
1. Inhibition of Agonist Activity
Research indicates that this compound effectively reduces the functional activity of CB1R agonists. In studies involving [^35S]GTPγS binding assays, it exhibited noncompetitive antagonism against various CB1R agonists .
2. Impact on Feeding Behavior
In vivo studies have demonstrated that this compound decreases food intake and body weight in rodent models. Specifically, doses of 10 mg/kg and 30 mg/kg administered intraperitoneally resulted in significant reductions in both parameters without causing general behavioral disruptions .
3. Alcohol Use Disorders (AUD)
Recent investigations into the effects of this compound on alcohol consumption revealed that it attenuates self-administration of ethanol without altering its rewarding value. This suggests potential therapeutic applications for managing AUD .
Structure-Activity Relationships (SAR)
The SAR studies on this compound have provided insights into how structural modifications can influence its biological activity:
Compound | Modulation Type | IC50 (nM) | Notes |
---|---|---|---|
This compound | Negative Allosteric Modulator | 45 (CP55,940) | Effective in reducing agonist activity |
Compound 11 | Positive Allosteric Modulator | Not specified | Enhances binding affinity for CP55,940 |
Compound 18 | Functional NAM | Not specified | Decreases functionality by ~30% in presence of CP55,940 |
The modifications explored in various analogs have shown that substituents at different positions can significantly affect the binding affinity and functional outcomes at CB1 receptors .
Study on Feeding Behavior
In a controlled study, male mice were administered varying doses of this compound to observe its effects on feeding behavior. The results indicated that higher doses (18 mg/kg and 30 mg/kg) significantly decreased food reward-seeking behavior without affecting locomotor activity, demonstrating its potential as an appetite suppressant .
Study on Alcohol Consumption
Another study focused on the impact of this compound on ethanol self-administration in rodents. The findings suggested that while this compound did not alter the rewarding properties of ethanol, it effectively reduced the quantity consumed by the subjects, indicating a potential mechanism for treating alcohol dependence .
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O/c23-17-9-11-18(12-10-17)24-22(28)25-19-6-3-5-16(15-19)20-7-4-8-21(26-20)27-13-1-2-14-27/h3-12,15H,1-2,13-14H2,(H2,24,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAYFSFWIPRJSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=N2)C3=CC(=CC=C3)NC(=O)NC4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701046393 | |
Record name | 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701046393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877202-74-9 | |
Record name | PSNCBAM-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877202749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701046393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 877202-74-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PSNCBAM-1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P34SC5V6W2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.